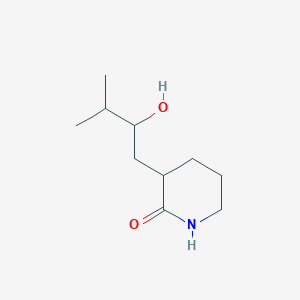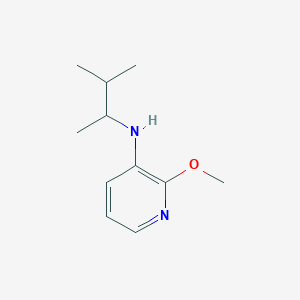
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Vorbereitungsmethoden
The synthesis of 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . This compound is traditionally challenging to access due to its sterically hindered nature, making it a unique and valuable building block in synthetic chemistry .
Analyse Chemischer Reaktionen
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and drug candidates.
Biology: This compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s hindered amine motif allows it to bind selectively to certain enzymes or receptors, thereby modulating their activity. This selective binding is crucial for its effectiveness in medicinal chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: Another hindered amine used in organic synthesis and medicinal chemistry.
3-((3-methoxypyridin-2-yl)amino)-3-methylbutan-1-ol: A compound with similar applications in the preparation of drug candidates.
The uniqueness of this compound lies in its specific steric hindrance and chemical properties, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2O/c1-8(2)9(3)13-10-6-5-7-12-11(10)14-4/h5-9,13H,1-4H3 |
InChI-Schlüssel |
LJKMYWTUVRFBMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NC1=C(N=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



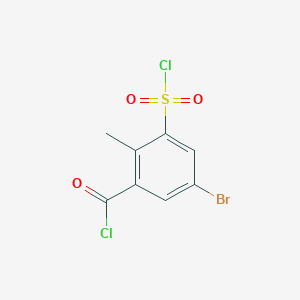
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)

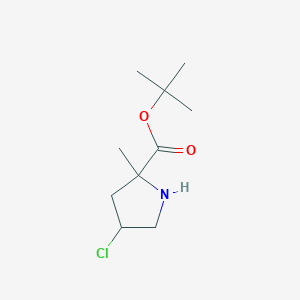
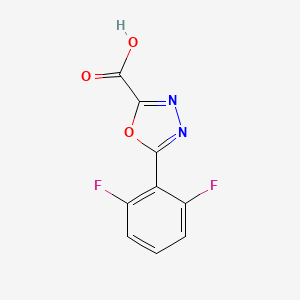
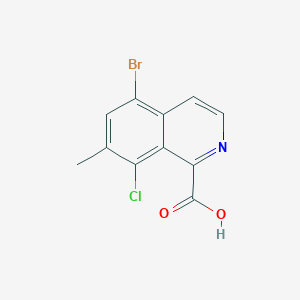
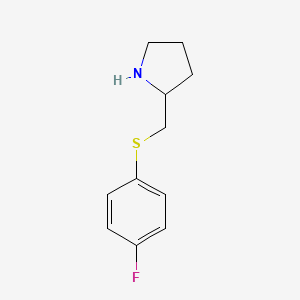
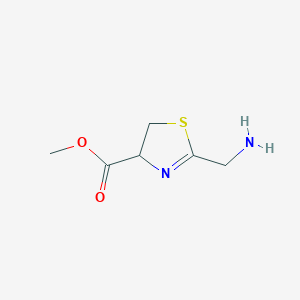



![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)
